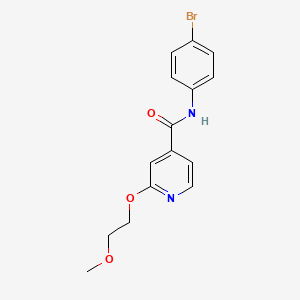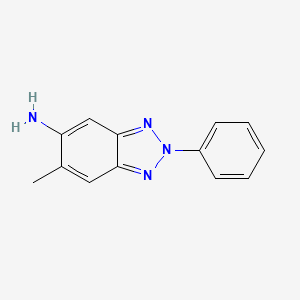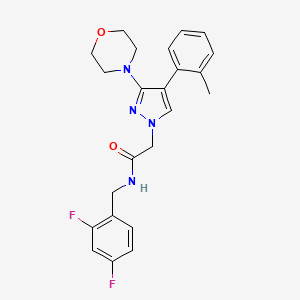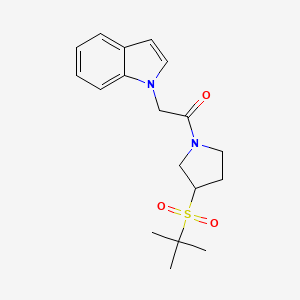
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl ring, a tert-butylsulfonyl group, and an indolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The tert-butylsulfonyl group is introduced through sulfonylation reactions, and the indolyl moiety is attached via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors, and purification steps are streamlined to ensure the production of high-purity material. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidinyl or indolyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like potassium tert-butoxide (KOtBu) and polar aprotic solvents are used to facilitate nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as sulfonyl chlorides, sulfonic acids, sulfides, and sulfoxides
Scientific Research Applications
1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound is similar but has a methylsulfonyl group instead of a tert-butylsulfonyl group.
1-(3-(Ethylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound features an ethylsulfonyl group.
1-(3-(Propylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound has a propylsulfonyl group.
Uniqueness: 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone stands out due to the steric bulk of the tert-butyl group, which can influence its reactivity and binding properties compared to its analogs with smaller alkyl groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)24(22,23)15-9-11-20(12-15)17(21)13-19-10-8-14-6-4-5-7-16(14)19/h4-8,10,15H,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYFFIRKCDABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
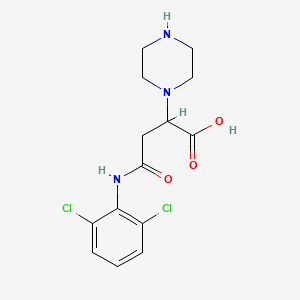
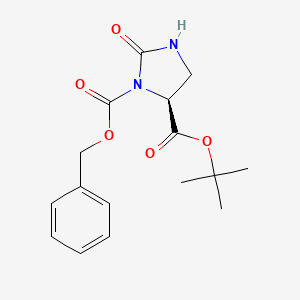

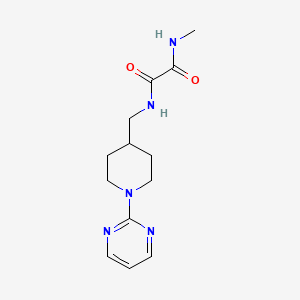
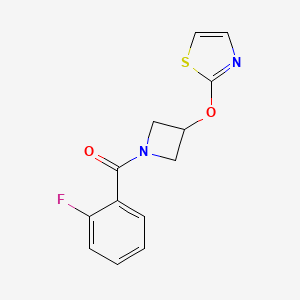
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)
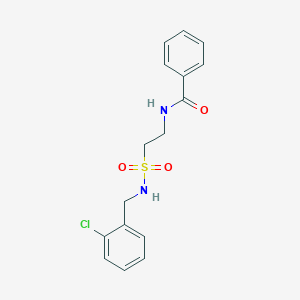
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)
